N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzyl group, an ethylphenyl group, and a benzothieno[3,2-d]pyrimidine core
Preparation Methods
The synthesis of N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl and ethylphenyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can be compared with other similar compounds, such as:
N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine: This compound has a similar benzyl group but differs in the presence of dimethoxyphenyl instead of ethylphenyl.
N-benzyl-2-(benzyloxy)ethanamine: This compound has a benzyloxy group instead of the ethylphenyl group.
N-benzyl-N-methyl-2-(2-pyrazinyl)ethanamine: This compound has a pyrazinyl group instead of the benzothieno[3,2-d]pyrimidine core. The uniqueness of N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H23N3O3S |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-benzyl-2-[3-(4-ethylphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N3O3S/c1-2-18-12-14-20(15-13-18)30-26(32)25-24(21-10-6-7-11-22(21)34-25)29(27(30)33)17-23(31)28-16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3,(H,28,31) |
InChI Key |
SLHWIDLZSZDEEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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